molecular formula C17H13Cl3IN3O3S B11704605 3-(3-(2,2,2-Trichloro-1-(3-iodo-benzoylamino)-ethyl)-thioureido)-benzoic acid

3-(3-(2,2,2-Trichloro-1-(3-iodo-benzoylamino)-ethyl)-thioureido)-benzoic acid

Cat. No.: B11704605
M. Wt: 572.6 g/mol
InChI Key: HUGMQXRZXJXRAB-UHFFFAOYSA-N
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Description

3-(3-(2,2,2-Trichloro-1-(3-iodo-benzoylamino)-ethyl)-thioureido)-benzoic acid is a complex organic compound that features a combination of trichloro, iodo, benzoylamino, thioureido, and benzoic acid functional groups. Compounds with such diverse functional groups are often of interest in various fields of scientific research due to their potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2,2,2-Trichloro-1-(3-iodo-benzoylamino)-ethyl)-thioureido)-benzoic acid likely involves multiple steps, including the introduction of each functional group in a controlled manner. Typical synthetic routes may include:

    Formation of the benzoylamino group: This could involve the reaction of a benzoyl chloride with an amine.

    Introduction of the trichloroethyl group: This might be achieved through a nucleophilic substitution reaction.

    Incorporation of the thioureido group: This could involve the reaction of an isothiocyanate with an amine.

    Addition of the iodo group: This might be done through an electrophilic substitution reaction.

    Formation of the benzoic acid group: This could involve the oxidation of a benzyl alcohol or the hydrolysis of a benzoyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzoic acid group can undergo oxidation reactions to form various derivatives.

    Reduction: The trichloroethyl group can be reduced to form a dichloro or monochloro derivative.

    Substitution: The iodo group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the benzoic acid group could form benzaldehyde or benzoic anhydride, while substitution of the iodo group could form various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound could be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Its unique structure might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its diverse functional groups.

Mechanism of Action

The mechanism of action of 3-(3-(2,2,2-Trichloro-1-(3-iodo-benzoylamino)-ethyl)-thioureido)-benzoic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Inhibition of enzymes: The compound might inhibit specific enzymes by binding to their active sites.

    Interaction with receptors: The compound might interact with specific receptors on cell surfaces, modulating their activity.

    Disruption of cellular processes: The compound might disrupt specific cellular processes, such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2,2-Trichloro-1-(3-iodo-benzoylamino)-ethyl)-benzoic acid: Lacks the thioureido group.

    3-(3-(2,2,2-Trichloro-1-(3-iodo-benzoylamino)-ethyl)-ureido)-benzoic acid: Contains a ureido group instead of a thioureido group.

    3-(3-(2,2,2-Trichloro-1-(3-iodo-benzoylamino)-ethyl)-amino)-benzoic acid: Contains an amino group instead of a thioureido group.

Uniqueness

The uniqueness of 3-(3-(2,2,2-Trichloro-1-(3-iodo-benzoylamino)-ethyl)-thioureido)-benzoic acid lies in its combination of functional groups, which might confer unique chemical and biological properties. The presence of the thioureido group, in particular, could influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C17H13Cl3IN3O3S

Molecular Weight

572.6 g/mol

IUPAC Name

3-[[2,2,2-trichloro-1-[(3-iodobenzoyl)amino]ethyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C17H13Cl3IN3O3S/c18-17(19,20)15(23-13(25)9-3-1-5-11(21)7-9)24-16(28)22-12-6-2-4-10(8-12)14(26)27/h1-8,15H,(H,23,25)(H,26,27)(H2,22,24,28)

InChI Key

HUGMQXRZXJXRAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)I)C(=O)O

Origin of Product

United States

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